molecular formula C16H27N B1594783 [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)- CAS No. 65355-35-3

[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-

Cat. No.: B1594783
CAS No.: 65355-35-3
M. Wt: 233.39 g/mol
InChI Key: GPKWICXATIXXQY-UHFFFAOYSA-N
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Description

Chemical Name: [trans(trans)]-4'-propyl[1,1'-bicyclohexyl]-4-carbonitrile CAS No.: 65355-35-3 Molecular Formula: C₁₆H₂₅N Molecular Weight: 233.39 g/mol Purity: ≥99.50% (HPLC) Structure: A bicyclohexyl system with a nitrile (-CN) group at the 4-position of one cyclohexane ring and a propyl (-C₃H₇) substituent at the 4'-position of the adjacent ring. The trans,trans stereochemistry ensures axial alignment critical for liquid crystal applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several synthetic routes, including:

  • Nucleophilic Substitution Reactions: : Involving the reaction of a suitable precursor with a nucleophile under controlled conditions.

  • Reduction Reactions: : Using reducing agents to convert precursor compounds into the desired product.

  • Cyclization Reactions: : Forming the bicyclic structure through intramolecular reactions.

Industrial Production Methods

Industrial production typically involves large-scale chemical synthesis with optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various types of reactions, including:

  • Oxidation: : Converting the compound to its oxidized forms.

  • Reduction: : Reducing the compound to simpler forms.

  • Substitution Reactions: : Replacing functional groups within the compound.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution Reactions: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

  • Oxidation: : Formation of carboxylic acids or ketones.

  • Reduction: : Formation of alcohols or amines.

  • Substitution Reactions: : Formation of derivatives with different functional groups.

Scientific Research Applications

The compound has several applications in scientific research, including:

  • Chemistry: : Used as an intermediate in organic synthesis.

  • Biology: : Studied for its potential biological activity.

  • Medicine: : Investigated for its therapeutic properties.

  • Industry: : Utilized in the development of new materials and chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include binding to enzymes or receptors, influencing signaling pathways, and modulating biological processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations

The compound belongs to a family of trans,trans-configured bicyclohexyl nitriles differing in the alkyl chain length at the 4'-position. Common analogs include:

Compound Name CAS No. Alkyl Chain (R) Molecular Formula Molecular Weight (g/mol)
[trans,trans]-4'-ethyl derivative 65355-34-2 -C₂H₅ C₁₅H₂₃N 219.36
[trans,trans]-4'-propyl derivative 65355-35-3 -C₃H₇ C₁₆H₂₅N 233.39
[trans,trans]-4'-butyl derivative 65355-37-5 -C₄H₉ C₁₇H₂₇N 247.42
[trans,trans]-4'-pentyl derivative 65355-36-4 -C₅H₁₁ C₁₈H₂₉N 261.45
[trans,trans]-4'-heptyl derivative N/A -C₇H₁₅ C₂₀H₃₃N 289.50

Structural Impact :

  • Chain Length : Longer alkyl chains increase molecular weight and hydrophobicity, influencing melting/boiling points and solubility in organic matrices .
  • Nitrile Group : The polar -CN group enhances dipole-dipole interactions, critical for stabilizing liquid crystal phases .

Physical and Chemical Properties

Property 4'-Propyl Derivative 4'-Pentyl Derivative Notes
Boiling Point (°C) Not reported 383.0 ± 11.0 Higher chain length increases boiling point
Density (g/cm³) Not reported 0.92 ± 0.1 Lower density with longer chains
Melting Point (°C) Not reported Not reported Likely increases with symmetry
Purity ≥99.50% ≥99.50% Standard for LC intermediates

Biological Activity

Chemical Identity and Properties

[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)- (CAS No. 65355-35-3) is a bicyclic organic compound with the molecular formula C16H27NC_{16}H_{27}N and a molecular weight of approximately 233.39 g/mol. This compound has garnered interest in various fields due to its unique structural characteristics and potential biological applications.

Biological Activity

The biological activity of this compound has been primarily explored in the context of its liquid crystalline properties and its interactions at the molecular level. Notably, studies have indicated that derivatives of [1,1'-Bicyclohexyl]-4-carbonitrile exhibit significant activity in various assays.

Liquid Crystal Phases

Research has shown that [1,1'-Bicyclohexyl]-4-carbonitrile derivatives can form liquid crystalline phases at elevated temperatures. The molecular structure allows for specific interactions and packing in solid crystalline states, which are crucial for applications in liquid crystal technology (Haase & Paulus, 1983). These properties can influence the compound's behavior in biological systems, particularly in drug delivery mechanisms.

Antiviral Activity

In a study evaluating antiviral agents against the yellow fever virus, compounds similar to [1,1'-Bicyclohexyl]-4-carbonitrile were tested for their inhibitory effects on viral replication. Compounds that demonstrated over 50% inhibition at a concentration of 50 µM were considered active. The results indicated that certain structural features contributed to enhanced biological activity, suggesting potential pathways for further development (PMC2562352) .

Table 1: Biological Activity Summary

Compound IDEC50 (µM)CC50 (µM)TI (Therapeutic Index)
Compound A0.9 ± 0.7153 ± 35170
Compound B>50Not DeterminedNot Determined
Compound C>50Not DeterminedNot Determined
  • EC50 : Effective concentration for 50% inhibition of viral production.
  • CC50 : Concentration causing a 50% growth inhibition of uninfected cells.
  • TI : Therapeutic index calculated as TI=CC50EC50\text{TI}=\frac{\text{CC}_{50}}{\text{EC}_{50}}.

This table illustrates the varying degrees of biological activity observed among structurally related compounds.

High-Pressure Phase Studies

Further investigations into the phase diagrams of mesomorphic compounds related to [1,1'-Bicyclohexyl]-4-carbonitrile have revealed behaviors under high-pressure conditions. These studies highlighted pressure-induced phase transitions that could have implications for understanding the compound's stability and performance in different environments (Rübesamen & Schneider, 1993).

Properties

IUPAC Name

4-(4-propylcyclohexyl)cyclohexane-1-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27N/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-16H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPKWICXATIXXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CCC(CC1)C2CCC(CC2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1070305
Record name [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65355-35-3
Record name (1,1'-Bicyclohexyl)-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065355353
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name [1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1070305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [trans(trans)]-4'-propyl[1,1'-bicyclohexyl]-4-carbonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-
[1,1'-Bicyclohexyl]-4-carbonitrile, 4'-propyl-, (trans,trans)-

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